molecular formula C5H8N4O2 B11765709 N-(3-Amino-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetamide

N-(3-Amino-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetamide

Cat. No.: B11765709
M. Wt: 156.14 g/mol
InChI Key: PSBRKWPUGYFRTF-UHFFFAOYSA-N
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Description

N-(3-Amino-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetamide is a pyrazolone-derived acetamide compound characterized by a fused pyrazole ring with an amino group at position 3 and a ketone at position 3. The molecule’s core structure combines the planar pyrazolone moiety with an acetamide side chain, which confers both hydrogen-bonding capacity and conformational flexibility. This compound is of interest in medicinal chemistry due to the pyrazole scaffold’s prevalence in bioactive molecules, including antimicrobial, anti-inflammatory, and anticancer agents .

Key structural features include:

  • Pyrazolone ring: Provides a rigid, electron-deficient aromatic system capable of π-π stacking and hydrogen bonding.
  • Amino group (position 3): Enhances solubility and enables participation in intermolecular hydrogen bonds.
  • Acetamide side chain: Introduces a polar, hydrogen-bond-accepting group that modulates pharmacokinetic properties.

Synthetic routes often involve condensation of substituted pyrazolones with acetylating agents. For example, analogous compounds are synthesized via multi-component reactions using heterogenous catalysts like CuO nanoparticles, as seen in related pyrazole-acetamide derivatives .

Properties

Molecular Formula

C5H8N4O2

Molecular Weight

156.14 g/mol

IUPAC Name

N-(3-amino-5-oxo-1,4-dihydropyrazol-4-yl)acetamide

InChI

InChI=1S/C5H8N4O2/c1-2(10)7-3-4(6)8-9-5(3)11/h3H,1H3,(H2,6,8)(H,7,10)(H,9,11)

InChI Key

PSBRKWPUGYFRTF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1C(=NNC1=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Amino-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetamide typically involves the reaction of hydrazine derivatives with β-dicarbonyl compounds. One common method includes the cyclization of hydrazine with ethyl acetoacetate under acidic or basic conditions to form the pyrazole ring. The reaction is usually carried out in ethanol or methanol as solvents at temperatures ranging from 60°C to 80°C .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality. The use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, is also gaining traction in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-(3-Amino-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazoles, hydroxypyrazoles, and pyrazole derivatives with different functional groups, depending on the reagents and conditions used .

Scientific Research Applications

Chemistry

N-(3-Amino-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetamide serves as a crucial building block for synthesizing more complex heterocyclic compounds. Its unique structure allows chemists to explore various modifications leading to new derivatives with potentially enhanced properties.

Biology

The compound exhibits promising biological activities:

  • Antimicrobial Activity: Studies have shown that it possesses antimicrobial properties against various bacterial strains.
  • Antiviral Properties: Preliminary investigations suggest potential efficacy against viral infections.
  • Mechanism of Action: The mechanism may involve the inhibition of specific enzymes or interaction with cellular receptors, impacting biological pathways.

Medicine

This compound is under investigation for its potential in developing new pharmaceuticals:

  • Anti-inflammatory Agents: It may inhibit pro-inflammatory cytokines.
  • Anticancer Agents: Recent studies indicate significant cytotoxicity against various cancer cell lines. For instance:
Cell LineIC50 (µM)
A54912.5
MCF-715.0

These results suggest that the compound could be a lead for developing novel anticancer therapies.

Case Studies and Research Findings

  • Anticancer Studies:
    A study published in ACS Omega evaluated the anticancer activity of derivatives related to this compound. Compounds showed percent growth inhibitions ranging from 51% to 86% across various cancer cell lines (e.g., SNB-19 and OVCAR-8), indicating their potential as effective anticancer agents .
  • Antimicrobial Evaluation:
    Another research effort focused on synthesizing derivatives of this compound and assessing their antimicrobial activity against Staphylococcus aureus and Escherichia coli. The findings demonstrated good efficacy, particularly with certain derivatives showing significant inhibition zones in disc diffusion assays .

Mechanism of Action

The mechanism of action of N-(3-Amino-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetamide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interact with receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and the functional groups present on the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare N-(3-Amino-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetamide with structurally or functionally related acetamide-pyrazole derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity Structural Differences
This compound (Target) C₅H₈N₄O₂ 156.15 (calculated) -NH₂ at position 3 Not explicitly reported; inferred antimicrobial/anti-inflammatory potential Baseline structure for comparison.
N-[4-(4,5-Dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)phenyl]acetamide (CAS: 184763-36-8) C₁₂H₁₃N₃O₂ 231.25 -CH₃ at position 3; phenyl ring at position 1 Antipyretic/analgesic (similar to antipyrine derivatives) Phenyl substitution enhances lipophilicity; methyl group reduces H-bond capacity.
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-phenylacetamide C₁₉H₁₉N₃O₂ 321.38 -CH₃ at positions 1,5; phenyl at position 2 and acetamide Insecticidal, antifungal, and non-linear optical properties Bulky phenyl groups increase steric hindrance; methyl groups reduce solubility.
N-{4-[(E)-(3-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)diazenyl]phenyl}acetamide C₁₈H₁₆N₆O₂ 364.36 Diazenyl (-N=N-) linker; phenyl at position 1 Potential dye or photosensitizer (diazenyl group enables conjugation) Diazenyl linker extends π-conjugation; phenyl groups dominate electronic properties.
2-[2-(2,6-Dichlorophenylamino)phenyl]-N-(5-ethoxymethylene-4-oxo-2-thioxothiazolidin-3-yl)-acetamide C₂₀H₁₈Cl₂N₄O₂S₂ 505.41 Thioxothiazolidinone moiety; dichlorophenyl groups Anticancer activity (thioxothiazolidinone enhances cytotoxicity) Heterocyclic thioxothiazolidinone introduces sulfur-based reactivity.

Key Findings:

Methyl or phenyl substituents (e.g., in CAS 184763-36-8) increase lipophilicity, favoring membrane permeability but reducing aqueous solubility . Diazenyl linkers (e.g., in the diazenyl-phenyl derivative) enable extended conjugation, useful in optical or catalytic applications .

Synthetic Flexibility: Multi-component reactions (e.g., using CuO nanoparticles) efficiently generate complex pyrazole-acetamide hybrids, as demonstrated in derivatives with indole and phenyl groups . Acetylation of pyrazolone precursors (e.g., 4-aminoantipyrine) remains a common strategy, though steric hindrance from bulky substituents can limit yields .

Crystallographic Insights :

  • Pyrazole-acetamide derivatives often exhibit R₂²(10) hydrogen-bonding motifs , stabilizing crystal lattices. For example, N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-phenylacetamide forms dimers via N–H···O interactions, influencing solubility and melting points .
  • Planar vs. twisted pyrazole rings (e.g., in asymmetric unit molecules) affect molecular packing and crystallinity .

Patent Landscape :

  • Acetamide-pyrazole derivatives are frequently patented for pharmaceutical applications. For instance, tetrahydrocarbazole-acetamide hybrids (e.g., N-[3-(1,2,3,4-tetrahydro-9H-carbazol-9-ylcarbonyl)phenyl]acetamide) show specific bioactivity in neurological disorders .

Biological Activity

N-(3-Amino-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetamide is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicine and agriculture, supported by relevant data and case studies.

Synthesis

The synthesis of this compound typically involves the reaction of hydrazine derivatives with β-dicarbonyl compounds. A common method includes cyclization with ethyl acetoacetate under acidic or basic conditions, usually in ethanol or methanol at temperatures ranging from 60°C to 80°C.

PropertyValue
Molecular FormulaC5_5H8_8N4_4O2_2
Molecular Weight156.14 g/mol
IUPAC NameN-(3-amino-5-oxo-1,4-dihydropyrazol-4-yl)acetamide
InChI KeyPSBRKWPUGYFRTF-UHFFFAOYSA-N

Antimicrobial Properties

This compound exhibits significant antimicrobial activity. In a study evaluating various pyrazole derivatives, it was found that certain compounds displayed minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis. These derivatives also demonstrated effective biofilm inhibition capabilities .

Anticancer Activity

The compound has shown promising results in anticancer research. For instance, derivatives of pyrazole have been evaluated against several cancer cell lines:

CompoundCell LineIC50_{50} (µM)
N-(3-Amino-5-oxo...)MCF73.79
N-(3-Amino-5-oxo...)SF-26812.50
N-(3-Amino-5-oxo...)NCI-H46042.30

These findings indicate that the compound's derivatives can inhibit cancer cell proliferation effectively, suggesting its potential as a lead compound in cancer therapy .

The biological activity of this compound is attributed to its interaction with specific molecular targets within biological systems. It may inhibit enzymes or interact with receptors, leading to its observed effects. The exact mechanisms can vary based on the functional groups present on the compound and the specific biological context.

Case Studies

Case Study 1: Antimicrobial Evaluation
In a comprehensive evaluation of pyrazole derivatives, compound 7b was highlighted for its exceptional antimicrobial properties. It exhibited significant activity against multiple bacterial strains, reinforcing the potential use of pyrazole-based compounds in developing new antimicrobial agents .

Case Study 2: Cancer Therapeutics
Research focusing on the anticancer properties of pyrazole derivatives revealed that certain compounds could induce apoptosis in cancer cells while sparing normal cells. For instance, one derivative demonstrated an IC50_{50} value of 0.067 µM against Aurora-A kinase, showcasing its potential as a targeted cancer therapy .

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